molecular formula C7H5NOS B3355268 Thieno[2,3-b]pyridin-6(7H)-one CAS No. 62226-16-8

Thieno[2,3-b]pyridin-6(7H)-one

Cat. No. B3355268
CAS RN: 62226-16-8
M. Wt: 151.19 g/mol
InChI Key: MQJNETSYXIIIKE-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-6(7H)-one is a type of organic compound that belongs to the class of organoheterocyclic compounds known as thienopyridines . It is used for pharmaceutical intermediates, as well as in drugs, food, and cosmetics .


Synthesis Analysis

The synthesis of Thieno[2,3-b]pyridin-6(7H)-one and its derivatives involves various strategies and approaches . For instance, a study reported the synthesis of thieno[2,3-b]pyridine anticancer analogues by altering the ring size of the cyclo-aliphatic moiety .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridin-6(7H)-one and its derivatives has been studied using techniques such as 1H and 13C NMR spectrometry . In one study, a hydrogen-bonded pyridine-thieno[2,3-b]thiophene-pyridine type building block was synthesized for π-conjugated polymers .


Chemical Reactions Analysis

Thieno[2,3-b]pyridin-6(7H)-one and its derivatives have been involved in various chemical reactions. For example, a study reported the synthesis of a series of thieno[2,3-b]pyridine anticancer analogues . Another study reported the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Thieno[2,3-b]pyridin-6(7H)-one and its derivatives have been studied. For example, a study reported the intrinsic charge carrier transporting properties of two isomeric linear- and bent-shaped 7-ring benzo-fused thieno[2,3-b]thiophenes .

Future Directions

The future directions for research on Thieno[2,3-b]pyridin-6(7H)-one and its derivatives could include further exploration of their anticancer activity , as well as their potential use in the development of new organic semiconducting materials .

properties

IUPAC Name

7H-thieno[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-2-1-5-3-4-10-7(5)8-6/h1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJNETSYXIIIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489318
Record name Thieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridin-6(7H)-one

CAS RN

62226-16-8
Record name Thieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.25 g of 2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one and 3.5 g of pyridine hydrochloride is stirred at 160° for 3 hours. 2-Chloro-3-methyl-4-hydroxy-5-3-p-hydroxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one is obtained after the customary working-up.
Name
2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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